Entospletinib - 1229208-44-9

Entospletinib

Catalog Number: EVT-287464
CAS Number: 1229208-44-9
Molecular Formula: C23H21N7O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entospletinib, also known as GS-9973, is a small molecule that acts as a selective, reversible inhibitor of spleen tyrosine kinase (SYK). [] SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells such as B cells, mast cells, neutrophils, and macrophages. [, ] Entospletinib is currently under investigation for its potential therapeutic applications in various hematologic malignancies and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Obinutuzumab

  • Compound Description: Obinutuzumab (Gazyva) is a glycoengineered monoclonal antibody targeting CD20, a protein found on B cells. It is approved for use in combination with chemotherapy for treating chronic lymphocytic leukemia (CLL). [, ]
  • Relevance: Obinutuzumab is frequently investigated in combination with entospletinib. Studies indicate that this combination exhibits a tolerable safety profile and shows promising clinical activity in patients with relapsed or refractory CLL. [, , ] This combination may provide an improved treatment approach compared to single-agent therapies.

Tirabrutinib (ONO/GS-4059)

  • Compound Description: Tirabrutinib is a second-generation, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor. [, , ] Like entospletinib, it is being explored for treating CLL and other B-cell malignancies.
  • Relevance: Tirabrutinib is being investigated in combination with entospletinib, often with the addition of obinutuzumab. These combinations are under evaluation for safety, tolerability, and efficacy. [, ] Studies suggest this triple combination exhibits excellent therapeutic activity in CLL patients. []

Idelalisib (Zydelig™)

  • Compound Description: Idelalisib is a first-in-class, selective, oral inhibitor of PI3Kδ, a key enzyme in the B-cell receptor signaling pathway. It is approved for treating relapsed CLL and FL in combination with rituximab. [, , ]
  • Relevance: Similar to tirabrutinib, idelalisib is being evaluated in combination with entospletinib, particularly in the context of CLL. [, , ] These combinations aim to target multiple points in the B-cell receptor signaling pathway, potentially enhancing the efficacy compared to single-agent treatment.

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a selective, oral, small molecule inhibitor of BCL-2, a protein that prevents apoptosis (programmed cell death). It is being developed for CLL treatment. []
  • Relevance: Combining venetoclax with entospletinib demonstrated an additive to synergistic increase in apoptosis in primary CLL cells. [] This suggests a potential for enhanced efficacy in treating CLL with this combination therapy.

Vincristine

  • Compound Description: Vincristine is a chemotherapy drug that disrupts cell division and is used in various cancer treatments, including leukemia and lymphoma. [, ]
  • Relevance: Combining entospletinib with vincristine has shown synergistic apoptosis induction in vitro in a range of hematological cancer cell lines, including diffuse large B-cell lymphoma (DLBCL). [] Additionally, this combination demonstrated significant tumor growth inhibition in a DLBCL xenograft model. []

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline chemotherapy drug that interferes with DNA and RNA synthesis, leading to cell death. It is frequently used in the treatment of leukemia. []
  • Relevance: The combination of entospletinib with daunorubicin, along with cytarabine (7+3 regimen), has been investigated in AML. [, ] The results indicate this combination is well-tolerated and exhibits significant clinical activity. []

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy drug that inhibits DNA synthesis and is commonly used in leukemia treatment. []
  • Relevance: Similar to daunorubicin, cytarabine is part of the 7+3 regimen studied in combination with entospletinib for AML treatment. [, ] This combination has shown promising results with a good safety profile. [, ]

Selumetinib

  • Compound Description: Selumetinib is a selective MEK inhibitor that targets the RAS/MAPK signaling pathway, often dysregulated in cancer. []
  • Relevance: In preclinical models of infant ALL, the combination of entospletinib and selumetinib showed superior inhibition of leukemia proliferation compared to monotherapies or vehicle controls. [] This suggests a potential benefit for combining these agents in treating KMT2A-rearranged leukemias.

R406

  • Compound Description: R406 is a SYK inhibitor that has shown activity in preclinical models of lymphoma and leukemia. []
  • Relevance: Although not as clinically advanced as entospletinib, R406 serves as a comparator in understanding the mechanisms of SYK inhibition. Research indicates that R406, like entospletinib, exhibits synergistic tumor cell killing in combination with ibrutinib in MYD88 mutated Waldenström macroglobulinemia and ABC DLBCL. []

GS-9876

  • Compound Description: GS-9876 is a highly selective, second-generation SYK inhibitor. []
Source and Classification

Entospletinib is classified under the category of protein kinase inhibitors, specifically targeting SYK. The compound was developed through a collaboration between pharmaceutical companies and research institutions aimed at creating effective treatments for cancers associated with abnormal B-cell signaling . Its chemical structure allows it to selectively inhibit SYK without significantly affecting other kinases, which is critical for minimizing side effects in patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Entospletinib involves several key steps, typically starting with the formation of an imidazo[1,2-a]pyrazine core structure. The process can be outlined as follows:

  1. Formation of Core Structure: The initial step often includes the condensation of appropriate starting materials to form the imidazo[1,2-a]pyrazine framework.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against SYK.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and to achieve the desired purity level exceeding 98%.

The synthesis is characterized by its multi-step nature, requiring careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Entospletinib is C₁₄H₁₃N₅O, with a molecular weight of approximately 253.29 g/mol. Its structure features an imidazo[1,2-a]pyrazine ring system that contributes to its biological activity. The compound's three-dimensional conformation is essential for its interaction with the SYK enzyme, allowing it to effectively inhibit its function.

Key structural features include:

  • Imidazo[1,2-a]pyrazine core: This bicyclic structure is critical for binding to the ATP-binding site of SYK.
  • Substituents: Various substituents on the core enhance specificity towards SYK while minimizing off-target effects.
Chemical Reactions Analysis

Reactions and Technical Details

Entospletinib undergoes several chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution Reactions: These are often used in modifying the imidazo[1,2-a]pyrazine core to enhance activity.
  2. Hydrogen Bonding Interactions: In biological environments, Entospletinib forms hydrogen bonds with amino acid residues in the active site of SYK, leading to its inhibition.
  3. Metabolic Reactions: Once administered, Entospletinib may undergo metabolic transformations involving oxidation or conjugation, affecting its pharmacokinetics.

These reactions are crucial for both the synthesis process and understanding how Entospletinib behaves within biological systems.

Mechanism of Action

Process and Data

The primary mechanism by which Entospletinib exerts its effects is through competitive inhibition of SYK. By binding to the ATP-binding site on SYK, it prevents ATP from binding and thus halts downstream signaling pathways associated with cell proliferation and survival in malignant cells.

Key points regarding its mechanism include:

  • Inhibition of B-cell receptor signaling: This leads to reduced proliferation of B-cell malignancies.
  • Impact on downstream effectors: Inhibition results in decreased activation of pathways such as phosphoinositide 3-kinase/Akt and extracellular signal-regulated kinase (ERK), which are pivotal for cell survival .

Quantitative studies have shown that Entospletinib can significantly reduce phosphorylation levels of key proteins involved in these pathways at concentrations as low as 1 µM .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Entospletinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that these properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing degradation during storage.

Applications

Scientific Uses

Entospletinib has been explored extensively for its potential applications in treating various hematological malignancies, particularly those involving dysregulated B-cell signaling pathways. Clinical trials have investigated its efficacy in conditions such as:

  • Chronic lymphocytic leukemia: Showing promising results in reducing tumor burden.
  • Acute lymphoblastic leukemia: Demonstrating potential in overcoming resistance mechanisms associated with traditional therapies.
  • Autoimmune diseases: Research suggests it may modulate immune responses beneficially.

Additionally, ongoing studies aim to further elucidate its role in combination therapies with other agents targeting different aspects of cancer biology .

Properties

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.